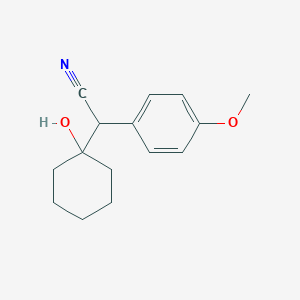

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation

This technical guide provides a comprehensive overview of the chemical compound 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, including its IUPAC nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Structure Elucidation

The systematic IUPAC name for the compound is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional group, which is the nitrile (-C≡N). The parent chain is thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[1][3]

The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group, a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers.

Physicochemical and Spectroscopic Data

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 93413-76-4[1][3] |

| Molecular Formula | C₁₅H₁₉NO₂[1][3] |

| Molecular Weight | 245.32 g/mol [1][3] |

| InChI Key | ASYJSBPNAIDUHX-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O[1] |

| Synonyms | (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol[1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 122 - 124 °C[4] |

| ¹H NMR (CDCl₃, δ) | Aromatic protons: 7.3 and 6.9 ppm; Methoxy group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm |

| IR (cm⁻¹) | Data not consistently reported, but expected peaks for -OH, C≡N, C-O, and aromatic C-H stretches. |

| Mass Spectrometry | m/z = 245.14 (M⁺) |

| Crystal System | Monoclinic[3] |

| Space Group | C2/c[3] |

| Cell Parameters | a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β = 115.116°[3] |

Experimental Protocols

This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[2] The most common synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[2]

3.1. Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

-

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide) portion-wise at room temperature.

-

Stir the mixture for a designated period to ensure the formation of the carbanion.

-

Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by the slow addition of water.[2]

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).[2]

-

Combine the organic layers and wash sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white crystalline solid.[2]

-

3.2. Characterization

The synthesized compound should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.

-

NMR Spectroscopy:

-

¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and record the spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure.

-

¹³C NMR: Record the ¹³C NMR spectrum to identify all unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and ether (C-O stretch) groups.

-

Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.

-

X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction to determine the three-dimensional atomic arrangement.[3][5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[1][2][3] This document presents a summary of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic data are also provided. The aim of this guide is to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Chemical Structure and Properties

-

IUPAC Name: 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

-

Synonyms: 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol, α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile[4][5]

Caption: Chemical structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2930, ~2850 | Strong | C-H stretch (aliphatic) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1180 | Medium | C-O stretch (tertiary alcohol) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR spectral data has been reported for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in CDCl₃.[2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.30 | Doublet | 2H | Ar-H (ortho to -CH(CN)-) |

| 6.91 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| 3.81 | Singlet | 3H | -OCH₃ (methoxy group) |

| 3.75 | Singlet | 1H | -OH (hydroxyl group) |

| 1.55 | Multiplet | 10H | Cyclohexyl protons |

Experimental ¹³C NMR data is not explicitly provided in the searched literature. The following table presents predicted chemical shifts based on the structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | Ar-C (quaternary, attached to -OCH₃) |

| ~129.0 | Ar-CH (ortho to -CH(CN)-) |

| ~127.5 | Ar-C (quaternary, attached to -CH(CN)-) |

| ~120.0 | C≡N (nitrile) |

| ~114.5 | Ar-CH (ortho to -OCH₃) |

| ~73.0 | C-OH (quaternary, cyclohexyl) |

| ~55.5 | -OCH₃ (methoxy group) |

| ~45.0 | -CH(CN)- |

| ~35.0, ~25.5, ~21.5 | Cyclohexyl carbons |

Mass Spectrometry (MS)

While experimental mass spectra were not found, predicted m/z values for common adducts of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol are available and are highly useful for interpretation of mass spectrometry data.[8]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 246.14887 |

| [M+Na]⁺ | 268.13081 |

| [M+K]⁺ | 284.10475 |

| [M+NH₄]⁺ | 263.17541 |

| [M-H]⁻ | 244.13431 |

| [M+HCOO]⁻ | 290.13979 |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Synthesis

A common synthesis protocol involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base.[1][2]

Caption: Workflow for the synthesis of the target compound.

Procedure:

-

A solution of sodium hydroxide (20 g, 0.5 mol) in methanolic water is prepared and cooled to 0 °C with magnetic stirring.[1]

-

A mixture of 4-methoxyphenyl acetonitrile (50 g, 0.340 mol) is added.[1]

-

Cyclohexanone (49.9 g, 0.515 mol) dissolved in methanol is added slowly.[1]

-

Tetrabutyl ammonium hydrogen sulfate (5g) is added as a phase-transfer catalyst.[1]

-

The reaction mixture is stirred for 6 hours at room temperature (25–30 °C).[1]

-

The resulting solid is filtered.[1]

-

The residue is thoroughly washed with water (500 ml) and hexane (200 ml) to yield the final product.[1]

Spectroscopic Analysis Workflow

References

- 1. uomphysics.net [uomphysics.net]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. echemi.com [echemi.com]

- 5. 93413-76-4 | CAS DataBase [m.chemicalbook.com]

- 6. 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (C15H19NO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Key Structural Isomers and Stereochemistry of C15H19NO2

Audience: Researchers, scientists, and drug development professionals.

Abstract

The molecular formula C15H19NO2 represents a diverse array of structural isomers with significant pharmacological and toxicological implications. This technical guide provides a comprehensive overview of prominent isomers, with a focus on their stereochemistry, quantitative pharmacological data, and detailed experimental protocols for their synthesis and analysis. The isomers discussed herein are primarily psychoactive substances and pharmaceuticals, including the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV), the antidepressant Venlafaxine, the phenyltropane stimulant Dichloropane (RTI-111), the natural tropane alkaloid Tropacocaine, and the melatonin receptor agonist Tasimelteon. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating key technical information on these compounds.

Introduction to C15H19NO2 Isomers

Structural isomers with the same molecular formula can exhibit vastly different chemical, physical, and biological properties. This is particularly evident in the realm of pharmacology, where subtle changes in molecular architecture can lead to profound differences in bioactivity and toxicity. The stereochemistry of these molecules often plays a pivotal role, with different enantiomers or diastereomers displaying unique pharmacological profiles. This guide delves into the structural and stereochemical nuances of five key isomers of C15H19NO2.

-

3,4-Methylenedioxypyrovalerone (MDPV): A potent psychostimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI). It possesses a single chiral center, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.

-

Venlafaxine: A widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is marketed as a racemic mixture, with its enantiomers exhibiting different selectivities for serotonin and norepinephrine transporters.

-

Dichloropane (RTI-111): A synthetic phenyltropane derivative that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its specific stereochemistry is crucial for its high affinity for the dopamine transporter.

-

Tropacocaine: A tropane alkaloid found in coca plants, it is a structural isomer of cocaine but with a distinct pharmacological profile, primarily acting as a local anesthetic and a less potent psychostimulant.

-

Tasimelteon: A melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Its specific stereoisomeric structure is essential for its high affinity and selectivity for MT1 and MT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the selected C15H19NO2 isomers, focusing on their interactions with primary biological targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Enantiomer | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference(s) |

| MDPV | (S)-(+) | 0.79 | 3.13 | 18 | [1] |

| (R)-(-) | ~158 | - | ~1440 | [2] | |

| Dichloropane (RTI-111) | (-)-2β,3β | 0.79 | 3.13 | 18 | [1] |

| Tropacocaine | 113 | 2890 | 483 | [3] |

Note: A '-' indicates that data was not available in the cited literature.

Table 2: Melatonin Receptor Binding Affinities (Ki, nM)

| Compound | Receptor | Cell Line | Ki (nM) | Reference(s) |

| Tasimelteon | MT1 | NIH-3T3 | 0.304 | [4][5] |

| CHO-K1 | 0.35 | [5] | ||

| MT2 | NIH-3T3 | 0.0692 | [4][5] | |

| CHO-K1 | 0.17 | [5] |

Table 3: Pharmacokinetic Parameters of Venlafaxine Enantiomers

| Parameter | (S)-Venlafaxine | (R)-Venlafaxine | Reference(s) |

| Oral Bioavailability | ~45% (racemate) | ~45% (racemate) | [6] |

| Protein Binding | 27 ± 2% | 27 ± 2% | [6] |

| Elimination Half-life (Immediate Release) | 5 ± 2 h | 5 ± 2 h | [6] |

| Primary Metabolizing Enzyme | CYP2D6 | CYP2D6 | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and analysis of the discussed C15H19NO2 isomers.

Synthesis and Chiral Resolution of 3,4-Methylenedioxypyrovalerone (MDPV)

3.1.1. Racemic Synthesis of MDPV

This protocol is an improved version of previously reported methods.[7]

-

Preparation of 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-ol: To a solution of piperonal (1 equivalent) in anhydrous THF, add n-butylmagnesium chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Oxidation to 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-one: Dissolve the crude alcohol from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise and stir at room temperature for 4 hours. Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to obtain the ketone.

-

α-Bromination: Dissolve the ketone in chloroform and add bromine (1.1 equivalents) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield 1-(benzo[d][3][4]dioxol-5-yl)-2-bromopentan-1-one.

-

Amination to racemic MDPV: To a solution of the α-bromo ketone in acetonitrile, add pyrrolidine (2.5 equivalents) and stir at room temperature for 24 hours. Remove the solvent under reduced pressure and partition the residue between diethyl ether and water. Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate to obtain crude racemic MDPV. Purify by column chromatography on silica gel.

3.1.2. Chiral Resolution of Racemic MDPV

This protocol utilizes fractional crystallization with a chiral resolving agent.[7]

-

Salt Formation: Dissolve racemic MDPV (1 equivalent) in acetone. In a separate flask, dissolve (+)-2′-bromotartranilic acid ((+)-BTA) (1 equivalent) in acetone. Add the (+)-BTA solution to the MDPV solution and stir. The diastereomeric salt of (S)-(-)-MDPV•(+)-BTA will precipitate.

-

Isolation of (S)-(-)-MDPV•(+)-BTA: Filter the precipitate, wash with cold acetone, and dry under vacuum.

-

Liberation of (S)-(-)-MDPV: Suspend the diastereomeric salt in water and basify with 20% aqueous Na2CO3 solution. Extract the free base with diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield enantiomerically enriched (S)-(-)-MDPV.

-

Isolation of (R)-(+)-MDPV: The mother liquor from the initial crystallization is enriched with (R)-(+)-MDPV. Concentrate the mother liquor and liberate the free base as described above. React the enriched (R)-(+)-MDPV with (-)-2′-bromotartranilic acid to precipitate the (R)-(+)-MDPV•(-)-BTA salt, which can be isolated and the free base liberated in the same manner.

3.1.3. Chiral HPLC Analysis of MDPV Enantiomers

-

Chromatographic Conditions:

-

Sample Preparation: Dissolve a small amount of MDPV in the mobile phase.

-

Injection: Inject 10-20 µL of the sample solution.

-

Analysis: The two enantiomers will be separated with distinct retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Asymmetric Synthesis of (-)-Venlafaxine

This protocol describes an asymmetric synthesis to produce the (-)-enantiomer of Venlafaxine with high enantiomeric excess.[10]

-

Synthesis of nitrostyrene: React anisaldehyde with nitromethane in the presence of ammonium acetate in acetic acid under sonication at room temperature.

-

Organocatalytic Michael Addition: Perform a Michael addition of cyclohexanone to the nitrostyrene from the previous step using a proline-based organocatalyst.

-

Subsequent reaction steps: The product from the Michael addition undergoes a series of transformations including reduction, protection, dehydration, epoxidation, and finally, a one-pot selective epoxide opening and carbamate reduction using lithium aluminum hydride to yield (-)-Venlafaxine.

Synthesis of Tropacocaine

This protocol describes a common method for the synthesis of Tropacocaine via esterification of tropine.[11]

-

Esterification of Tropine: Dissolve tropine (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 equivalents), followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 equivalents).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tropacocaine free base by column chromatography on silica gel.

-

Conversion to Hydrochloride Salt: Dissolve the purified tropacocaine free base in diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise to precipitate tropacocaine hydrochloride. Collect the precipitate by filtration and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary signaling pathways of the discussed isomers and a general workflow for their analysis.

Caption: Monoamine Transporter Inhibition by C15H19NO2 Isomers.

Caption: Tasimelteon Signaling via Melatonin Receptors.

Caption: Experimental Workflow for Isomer Analysis.

References

- 1. Dichloropane - Wikipedia [en.wikipedia.org]

- 2. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 7. Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. US20150175524A1 - Asymmetric synthesis of (-)-venlafaxine using organocatalyst - Google Patents [patents.google.com]

- 11. Tropacocaine hydrochloride | 637-23-0 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Synthesis and Characterization of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, a key intermediate in the production of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine. This document details the prevalent synthetic methodologies, extensive characterization data, and the logical workflow from starting materials to the final characterized compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided, and key processes are visualized through logical diagrams.

Introduction

alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, with the CAS number 93413-76-4, is a crucial precursor in the pharmaceutical industry, most notably in the multi-step synthesis of Venlafaxine.[1] Its molecular structure, featuring a nitrile group, a tertiary alcohol on a cyclohexyl ring, and a methoxyphenyl moiety, makes it an ideal candidate for conversion to the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is paramount for process optimization, quality control, and the development of novel analogues.

Physicochemical Properties

A summary of the key physicochemical properties of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is presented in Table 1.

Table 1: Physicochemical Properties of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

| Property | Value | Reference |

| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | [1] |

| CAS Number | 93413-76-4 | [2] |

| Molecular Formula | C₁₅H₁₉NO₂ | [3] |

| Molecular Weight | 245.32 g/mol | [3] |

| Melting Point | 121-123 °C | [4] |

| Boiling Point | 410.146 °C at 760 mmHg | [4] |

| Density | 1.142 g/cm³ | [4] |

| Appearance | White solid | [5] |

Synthesis

The primary and most widely documented synthetic route to alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[4] The general reaction scheme is depicted below.

Synthetic Pathway

References

- 1. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (1-Hydroxycyclohexyl)-(4-methoxyphenyl)acetonitrile | 93413-76-4 | FH152714 [biosynth.com]

- 4. This compound | 131801-69-9 | Benchchem [benchchem.com]

- 5. 93413-76-4 | CAS DataBase [m.chemicalbook.com]

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is primarily documented as a chemical intermediate in the synthesis of the antidepressant drug Venlafaxine. As such, direct research into its own mechanism of action is limited. This guide, therefore, explores the potential mechanisms of action of its derivatives by examining the known activities of its end-product, Venlafaxine, and other structurally similar compounds. The experimental protocols provided are established methods for assessing the activities discussed and can be adapted for the investigation of novel derivatives.

Introduction

This compound serves as a key building block in pharmaceutical chemistry. Its structural motif, featuring a cyclohexyl group, a methoxyphenyl ring, and a nitrile function, is present in various neurologically active agents. While its primary role has been as a precursor to Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI), the inherent chemical features of this scaffold suggest that its derivatives could exhibit a range of pharmacological activities. This document will delve into two primary potential mechanisms of action for derivatives of this compound: modulation of monoamine reuptake and interaction with voltage-gated sodium channels.

Potential Mechanism of Action I: Monoamine Reuptake Inhibition

The most direct pharmacological link for derivatives of this compound is through its role in the synthesis of Venlafaxine. Venlafaxine functions by blocking the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine, in the synaptic cleft, thereby increasing the concentration of these neurotransmitters. It is plausible that derivatives of its precursor could exhibit similar, albeit potentially weaker or more selective, activity.

Signaling Pathway: Modulation of Neurotransmitter Levels

The primary signaling pathway influenced by SNRIs like Venlafaxine is the monoaminergic system. By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the availability of serotonin (5-HT) and norepinephrine (NE) to bind to postsynaptic receptors. This enhanced neurotransmission is believed to be the basis for their antidepressant and anxiolytic effects.

Solubility profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in organic solvents

Technical Guide: Solubility Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility profile of this compound. Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. However, based on its chemical structure and the principles of solubility, a theoretical profile can be predicted. This document outlines this predicted profile, provides a general experimental protocol for quantitative determination, and presents logical workflows for solubility testing.

The compound this compound, with CAS Number 93413-76-4, serves as a key intermediate in the synthesis of Venlafaxine, a widely used antidepressant.[1] Its physical and chemical properties, particularly solubility, are critical for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Compound Overview

-

IUPAC Name: this compound[2]

-

Appearance: White to almost white powder or crystal[1]

-

Melting Point: 121-123°C[1]

The structure of the molecule features a polar hydroxyl (-OH) group and a polar nitrile (-CN) group, a moderately polar methoxy (-OCH₃) ether group, a nonpolar cyclohexyl ring, and a nonpolar phenyl ring. The presence of both polar, hydrogen-bond-donating/accepting groups and significant nonpolar hydrocarbon regions suggests a nuanced solubility profile.

Predicted Solubility in Organic Solvents

The fundamental principle governing solubility is "like dissolves like."[4] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of this compound is complex due to its mix of functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can form hydrogen bonds with protic solvents. The nitrile group's lone pair can also accept hydrogen bonds.[5] Therefore, the compound is expected to have good solubility in polar protic solvents. Indeed, it has been reported to be soluble in Methanol.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the nitrile and hydroxyl groups. Solubility is expected to be moderate to good, although likely less than in protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area contributed by the cyclohexyl and phenyl rings suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl and nitrile groups will significantly hinder dissolution, likely resulting in low solubility.

The following table summarizes the predicted solubility and provides a space for experimentally determined quantitative data.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Experimental Solubility ( g/100 mL) |

| Methanol | Polar Protic | Soluble[1] | Data Not Available |

| Ethanol | Polar Protic | Soluble | Data Not Available |

| Isopropanol | Polar Protic | Soluble | Data Not Available |

| Water | Polar Protic | Insoluble to Sparingly Soluble | Data Not Available |

| Acetone | Polar Aprotic | Soluble to Moderately Soluble | Data Not Available |

| Acetonitrile | Polar Aprotic | Soluble to Moderately Soluble | Data Not Available |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Data Not Available |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Data Not Available |

| Toluene | Nonpolar | Sparingly Soluble to Insoluble | Data Not Available |

| Hexane | Nonpolar | Insoluble | Data Not Available |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a common and reliable technique.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be maintained at the desired value (e.g., 25°C).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for determining the solubility profile.

Caption: Experimental workflow for the shake-flask solubility measurement method.

Caption: Logical flowchart for qualitative solubility classification of an organic compound.[6][7][8]

References

- 1. This compound CAS#: 93413-76-4 [m.chemicalbook.com]

- 2. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

The Discovery and Synthetic Evolution of a Key Venlafaxine Intermediate: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS 93413-76-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthetic history of the crucial venlafaxine intermediate, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS No. 93413-76-4). Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders, relies on the efficient and high-purity synthesis of this key building block. This document details the primary synthetic routes, provides specific experimental protocols, and presents key analytical data to support research and development in the field of pharmaceutical chemistry.

Introduction to the Intermediate

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, also known as 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, is a pivotal precursor in the industrial synthesis of venlafaxine. Its molecular structure incorporates the essential cyclohexanol and 4-methoxyphenyl moieties, which form the core of the final active pharmaceutical ingredient. The discovery and optimization of its synthesis have been critical in making venlafaxine a commercially successful medication.

Primary Synthetic Pathway: Discovery and Optimization

The most prevalent and historically significant method for the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone. This reaction, a variation of the aldol addition, creates the characteristic cyanohydrin-like structure of the intermediate.

Initial synthetic approaches, as described in early patents, utilized strong bases like n-butyllithium at very low temperatures. While effective, these conditions presented challenges for large-scale industrial production due to cost and safety considerations. Subsequent research focused on developing more practical and cost-effective methods. A significant advancement was the use of more common and safer bases, such as sodium hydroxide, often in the presence of a phase-transfer catalyst to improve reaction efficiency.

dot

Quantitative Data Summary

The following tables summarize quantitative data from notable synthetic methods for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Table 1: Comparison of Synthetic Protocols

| Parameter | Method A (Journal Article)[1] | Method B (Patent US20020120164A1)[2] |

| Starting Materials | 4-Methoxyphenylacetonitrile, Cyclohexanone | 4-Methoxyphenylacetonitrile, Cyclohexanone |

| Base | Sodium Hydroxide | Powdered Sodium Hydroxide |

| Phase-Transfer Catalyst | Tetrabutylammonium Hydrogen Sulfate | Not specified (optional) |

| Solvent | Methanolic Water | Water |

| Temperature | 0°C to Room Temperature | 0-15°C |

| Reaction Time | 6 hours | 15-120 minutes |

| Reported Yield | 98% | 97.6% |

| Melting Point | 122-124°C | 125-126°C |

Table 2: Analytical Characterization Data

| Data Type | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 122-126°C[1][2] |

| ¹H NMR (CDCl₃) | δ 7.32, 6.95 (4H, q, p-substituted aromatic), 3.8 (3H, s, -OCH₃), 3.76 (1H, s)[2] |

Detailed Experimental Protocols

The following protocol is adapted from a peer-reviewed journal article and represents a high-yield synthesis of the target intermediate.[1]

Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

-

Materials:

-

4-Methoxyphenylacetonitrile (50 g, 0.340 mol)

-

Cyclohexanone (49.9 g, 0.515 mol)

-

Sodium hydroxide (20 g, 0.5 mol)

-

Tetrabutylammonium hydrogen sulfate (5 g)

-

Methanol

-

Water

-

Hexane

-

-

Procedure:

-

Prepare a solution of sodium hydroxide (20 g) in methanolic water and cool to 0°C with magnetic stirring.

-

To this cooled solution, add a mixture of 4-methoxyphenylacetonitrile (50 g) and cyclohexanone (49.9 g) dissolved in methanol slowly.

-

Add tetrabutylammonium hydrogen sulfate (5 g) to the reaction mixture.

-

Allow the reaction mass to stir for 6 hours at room temperature (25–30°C).

-

Filter the resulting solid precipitate.

-

Thoroughly wash the residue with water (500 ml) and then with hexane (200 ml).

-

Dry the product to obtain 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

-

-

Expected Yield: 82 g (98%)

-

Purity (by HPLC): >99%[2]

Conversion to Venlafaxine

The intermediate, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, is subsequently converted to venlafaxine through a two-step process: reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

dot

The reduction of the nitrile is a critical step, and various catalytic systems have been employed, including rhodium on alumina, Raney nickel, and palladium on carbon. The subsequent N,N-dimethylation is typically achieved via the Eschweiler-Clarke reaction, using formaldehyde and formic acid, to yield venlafaxine.

Conclusion

The synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is a well-refined process that has evolved from using hazardous and costly reagents to more industrially viable and efficient methods. The high-yield protocols now available are a testament to the extensive research and development in process chemistry. This key intermediate remains a cornerstone in the production of venlafaxine, and a thorough understanding of its synthesis is essential for professionals in the pharmaceutical industry.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Rivaroxaban (CAS 93413-76-4)

Audience: Researchers, scientists, and drug development professionals.

Introduction Rivaroxaban (CAS 93413-76-4) is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant. Ensuring its purity is a critical step in drug development and quality control to guarantee safety and efficacy. This document provides a detailed protocol for the determination of Rivaroxaban purity using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the purity analysis of Rivaroxaban.

1. Materials and Reagents

-

Rivaroxaban reference standard (purity ≥99.5%)

-

Rivaroxaban sample for analysis

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized or Milli-Q water

2. Equipment

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

3. Preparation of Solutions

-

Mobile Phase A (Aqueous): Prepare a 10mM ammonium acetate solution. Adjust the pH to 5.0 using formic acid. Filter the solution through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Organic): Use HPLC grade Acetonitrile.

-

Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio is commonly used.

-

Reference Standard Solution: Accurately weigh about 10 mg of the Rivaroxaban reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the Rivaroxaban sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 100 µg/mL.

4. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 10mM Ammonium Acetate (pH 5.0) and Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | 30 minutes |

5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the reference standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Inject the sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

6. Calculation of Purity

The purity of the Rivaroxaban sample is calculated based on the area normalization method.

Purity (%) = (Area of Rivaroxaban Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents typical system suitability and sample analysis data obtained using this method.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| RSD of Peak Area (n=5) | ≤ 2.0% | 0.5% |

| Retention Time (Rivaroxaban) | - | ~9.5 min |

| Purity of Sample Batch XYZ (%) | ≥ 99.0% | 99.7% |

Visual Workflow

The diagram below illustrates the complete workflow for the HPLC purity analysis of Rivaroxaban.

Caption: Workflow for Rivaroxaban Purity Analysis by HPLC.

Application of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its chemical structure, featuring a nitrile group and a tertiary alcohol on a cyclohexyl ring attached to a methoxyphenyl group, makes it a versatile precursor for the construction of the Venlafaxine molecule.[3][4][5][6] The efficient conversion of this intermediate to subsequent products is a key focus in the commercial production of Venlafaxine, with various synthetic strategies developed to optimize yield, purity, and cost-effectiveness.[1][7][8]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 93413-76-4 | [3][4][5] |

| Molecular Formula | C15H19NO2 | [3][4][5] |

| Molecular Weight | 245.32 g/mol | [3][4][5] |

| Appearance | White or off-white powder or crystalline powder | [4] |

| Melting Point | 122-124 °C | [4] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | [4] |

Application in Pharmaceutical Synthesis: The Venlafaxine Pathway

The primary application of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is as a key intermediate in the multi-step synthesis of Venlafaxine. The synthetic route generally involves the reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 1-[CYANO- (4-METHOXY PHENYL) METHYL] CYCLO HEXANOL – CHEM-IS-TRY Inc [chem-is-try.com]

- 6. PubChemLite - 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (C15H19NO2) [pubchemlite.lcsb.uni.lu]

- 7. A Process For The Preparation Of Venlafaxine Hydrochloride [quickcompany.in]

- 8. WO2010046808A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of the nitrile group in α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile to produce 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the antidepressant Venlafaxine. The protocols outlined below detail the use of common heterogeneous catalysts: Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃).

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The substrate, α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, presents a tertiary hydroxyl group alpha to the nitrile, which can influence the reaction conditions and catalyst choice. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency, atom economy, and the production of clean products. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the reaction's yield, selectivity, and purity of the resulting primary amine.

Catalyst Comparison and Performance Data

The selection of an appropriate catalyst is crucial for the successful hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile. Below is a summary of quantitative data compiled from various sources for different catalytic systems.

| Catalyst | Typical Loading (w/w vs. Substrate) | Solvent | Temperature (°C) | H₂ Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Raney® Nickel | 8 - 15% | Toluene, Water | 10 - 55 | 58 - 116 | 9 - 10 | ~66 | >99 (HPLC) | [Patent Data] |

| Palladium on Carbon (Pd/C) | 5 - 10% | Acetic Acid | 30 - 75 | 72 - 362 | Not Specified | Not Specified | Not Specified | [Patent Data] |

| Rhodium on Alumina (Rh/Al₂O₃) | 1 - 5% | Alcohols | 70 - 95 | ~435 | Not Specified | High (General) | High (General) | [General Literature] |

Note: The data presented is a synthesis from patent literature and general scientific publications on nitrile hydrogenation. Yields and purities are highly dependent on the specific reaction conditions and optimization.

Experimental Workflow

The general workflow for the catalytic hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is depicted in the following diagram.

Application Notes and Protocols for 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a Precursor in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a key intermediate in the synthesis of pharmacologically active compounds. The primary focus is on its well-established role as a precursor to the antidepressant drug Venlafaxine and its analogs.

Introduction

This compound is a versatile chemical intermediate characterized by a nitrile group, a cyclohexanol moiety, and a methoxyphenyl group.[1] This specific arrangement of functional groups makes it an ideal starting material for the synthesis of various novel compounds, most notably in the development of central nervous system (CNS) active agents.[2][3] Its primary and most documented application is as a key precursor in the industrial synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and anxiety disorders.[3][4]

The reactivity of the nitrile and hydroxyl groups allows for a range of chemical transformations, including reduction, oxidation, and substitution reactions, opening avenues for the creation of a library of derivatives.[4]

Synthetic Applications

The principal application of this compound lies in its conversion to phenethylamine derivatives.[5] This is exemplified by the multi-step synthesis of Venlafaxine. The general synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by N-alkylation.[3][6]

Key Reactions of this compound:

-

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation with catalysts like rhodium on alumina or palladium.[4][5][6] This is the foundational step for producing Venlafaxine and related compounds.

-

Oxidation of the Hydroxyl Group: The tertiary hydroxyl group on the cyclohexyl ring can be oxidized to a ketone functionality using oxidizing agents like potassium permanganate or chromium trioxide.[4] This allows for the synthesis of another class of derivatives.

-

Substitution on the Phenyl Ring: The methoxy group on the phenyl ring can potentially be substituted with other functional groups through nucleophilic substitution reactions, although this is less commonly documented for this specific intermediate.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for synthesizing the precursor molecule through a base-catalyzed condensation reaction.[1][7]

Materials:

-

4-methoxyphenylacetonitrile

-

Cyclohexanone

-

Anhydrous Tetrahydrofuran (THF) (if using n-butyllithium)[2]

-

Methanol (if using NaOH)[8]

-

Saturated aqueous ammonium chloride solution[2]

-

Diethyl ether[2]

-

Anhydrous magnesium sulfate[2]

Procedure using n-butyllithium:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert nitrogen atmosphere.[2]

-

Dissolve 4-methoxyphenylacetonitrile in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.[2]

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture via the dropping funnel while maintaining the temperature at -78 °C.[2]

-

Stir the mixture for 30 minutes at this temperature.[2]

-

Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature at -78 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.[2]

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]

-

Extract the aqueous layer with diethyl ether.[2]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Synthesis of Venlafaxine from this compound (Two-Step)

This protocol describes the conversion of the precursor to Venlafaxine via reduction and subsequent N-methylation.[5][6]

Step 1: Reduction of the Nitrile Group

-

In a suitable reaction vessel, dissolve this compound in ethanol-ammonia.[5]

-

Add a rhodium on alumina catalyst.[5]

-

Pressurize the vessel with hydrogen gas.[5]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the catalyst and concentrate the filtrate to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[5]

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

-

To the 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol obtained in the previous step, add formaldehyde and formic acid in water.[5]

-

Reflux the reaction mixture.[5]

-

After completion, cool the mixture and basify with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting Venlafaxine.

Protocol 3: One-Step Synthesis of Venlafaxine and N-desmethylvenlafaxine

This protocol is based on a novel single-step process.[6][9]

Materials:

-

This compound

-

Methanol

-

Alkylamine (e.g., dimethylamine for Venlafaxine, methylamine for N-desmethylvenlafaxine)

-

Palladium catalyst (10-50 wt%)

-

Hydrogen gas

Procedure:

-

To a stirred solution of this compound in methanol, add the alkylamine and stir for 5-10 minutes until a clear solution is obtained.[6]

-

Add the palladium catalyst under a nitrogen atmosphere.[6]

-

Purge the reaction mixture with hydrogen gas (three times) and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[6]

-

Monitor the reaction progress by TLC and HPLC.[6]

-

After completion, filter the catalyst through celite and wash with methanol.[6]

-

Concentrate the combined filtrate to dryness under reduced pressure.[6]

-

Pour the residue into water, basify the aqueous layer with 10% aq. NaOH to pH 8-10, and extract with ethyl acetate.[6]

-

Combine the ethyl acetate layers, wash with brine, and dry over sodium sulfate.[6]

-

Evaporate the ethyl acetate under vacuum to obtain the title compound.[6]

Quantitative Data

The following table summarizes key properties and reaction conditions for the synthesis and conversion of this compound.

| Parameter | Value | Reference |

| Precursor: this compound | ||

| CAS Number | 93413-76-4, 131801-69-9 | [4][10] |

| Molecular Formula | C15H19NO2 | [10] |

| Molecular Weight | 245.32 g/mol | [4][10] |

| Synthesis of Precursor (Protocol 1) | ||

| Base | n-butyllithium | [5][6] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | -78 °C to room temperature | [2][6] |

| Synthesis of Venlafaxine (One-Step, Protocol 3) | ||

| Catalyst | Palladium (10-50 wt%) | [6] |

| Amine | Dimethylamine (3-5 equiv.) | [6] |

| Solvent | Methanol (10-20 volumes) | [6] |

| Hydrogen Pressure | 1-2 atm | [6] |

| Reaction Time | 5-40 hours | [6] |

| pH for Extraction | 8-10 | [6] |

Visualizations

Experimental Workflow: Synthesis of Venlafaxine

Caption: Workflow for the two-step synthesis of Venlafaxine from starting materials.

One-Step Synthesis of Venlafaxine and Analogs

Caption: One-step synthesis of Venlafaxine and its N-desmethyl analog.

Mechanism of Action of Venlafaxine

Caption: Simplified signaling pathway for the mechanism of action of Venlafaxine.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 131801-69-9 | Benchchem [benchchem.com]

- 5. Venlafaxine hydrochloride, Wy-45030, Effexor LP, Efexor XL, Efexor XR, Efectin, Trevilor, Vandral, Dobupal, Efexor, Effexor-药物合成数据库 [drugfuture.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]

- 10. (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile | C15H19NO2 | CID 9899621 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the reaction yield of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction yield of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile synthesis. This crucial intermediate is a key building block in the production of various pharmaceuticals, and optimizing its synthesis is critical for efficient drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.

Issue 1: Low or No Product Formation

-

Question: My reaction has run for the recommended time, but TLC analysis shows mostly unreacted starting materials. What could be the problem?

-

Answer: Low or no product formation can stem from several factors:

-

Inactive Base: The base (e.g., sodium methoxide, potassium tert-butoxide, sodium hydroxide) may have degraded due to improper storage and exposure to moisture or air. Use a fresh, unopened container of base or test the activity of your current stock.

-

Insufficient Base: Ensure you are using the correct stoichiometric amount of base. The proton on the carbon alpha to the nitrile group of 4-methoxyphenylacetonitrile is acidic, but a strong base is required for complete deprotonation to form the nucleophile.

-

Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the strong base. Always use anhydrous solvents for this reaction.

-

Low Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile.

-

Issue 2: Presence of Multiple Spots on TLC Plate

-

Question: My TLC plate shows the product spot, but also several other spots. What are these impurities and how can I avoid them?

-

Answer: The presence of multiple spots on the TLC plate indicates the formation of side products. Common impurities include:

-

Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 4-methoxyphenylacetonitrile and cyclohexanone.

-

Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo an aldol condensation with itself, leading to the formation of 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. Using a slight excess of 4-methoxyphenylacetonitrile or adding the cyclohexanone slowly to the reaction mixture can help minimize this side reaction.

-

Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group of the product or starting material can be hydrolyzed to a carboxylic acid or amide, especially during workup. Ensure anhydrous conditions during the reaction and avoid prolonged exposure to acidic or strongly basic aqueous conditions during extraction.

-

Issue 3: Difficulty in Product Purification

-

Question: I have obtained a crude product, but I am struggling to purify it by recrystallization. What are my options?

-

Answer: If recrystallization from common solvents like ethyl acetate/hexane is not yielding a pure product, consider the following:

-

Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from starting materials and side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

-

Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Washing during Workup: Ensure thorough washing of the organic layer during the extraction process to remove any water-soluble impurities. Washing with brine can help to break up emulsions.

-

Frequently Asked Questions (FAQs)

-

Question: What is the optimal base for this reaction?

-

Answer: Several bases can be used effectively, including sodium methoxide, potassium tert-butoxide, and sodium hydroxide. The choice of base can depend on the solvent and desired reaction conditions. For instance, sodium methoxide is often used in methanol, while potassium tert-butoxide is suitable for use in solvents like t-butanol or THF. One reported high-yield method utilizes sodium hydroxide in water with a phase-transfer catalyst like polyethylene glycol.[1]

-

Question: What is the role of temperature in this synthesis?

-

Answer: Temperature control is crucial for maximizing yield and minimizing side reactions. The initial addition of reagents is often carried out at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction. The reaction is then typically allowed to warm to room temperature and may require gentle heating to drive it to completion.[1] Monitoring the reaction progress by TLC is the best way to determine the optimal temperature profile for your specific conditions.

-

Question: How can I effectively monitor the progress of the reaction?

-

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (4-methoxyphenylacetonitrile and cyclohexanone) and the product. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting materials. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

-

Question: What are the expected spectral characteristics of the product?

-

Answer:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹. A sharp absorption peak for the nitrile (-C≡N) group will be observed around 2240-2260 cm⁻¹. You will also see C-H stretching peaks for the aromatic and aliphatic portions of the molecule, as well as C-O stretching from the methoxy group and the alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons (~3.8 ppm), signals for the cyclohexyl protons (a complex multiplet), a signal for the proton on the carbon bearing the nitrile and phenyl groups, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

-

¹³C NMR: The spectrum will show distinct signals for the carbon of the nitrile group, the carbons of the aromatic ring, the methoxy carbon, the carbons of the cyclohexyl ring, and the carbon bearing the hydroxyl group.

-

-

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Base | Solvent | Temperature | Reaction Time | Reported Yield | Reference |

| Sodium Hydroxide | Water / Polyethylene Glycol | 0-5 °C to 20 °C | 15.5 hours | 90% | [1] |

| Sodium Methoxide | Methanol | 0-5 °C to Room Temp. | 10-12 hours | Not specified | [2] |

| Potassium tert-Butoxide | t-Butanol | Room Temperature | ~6 hours | Not specified | [2] |

Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and workup procedure.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a composite of methodologies reported in the literature.[1][2]

Materials:

-

4-Methoxyphenylacetonitrile

-

Cyclohexanone

-

Sodium hydroxide

-

Polyethylene glycol (PEG-400)

-

Water (deionized)

-

Toluene

-

Sodium chloride (for brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and hotplate

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetonitrile (1 equivalent) in water containing polyethylene glycol (PEG-400).

-

Base Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium hydroxide (e.g., 2 equivalents in water) to the reaction mixture while maintaining the temperature below 5 °C.

-

Addition of Cyclohexanone: After the base has been added, slowly add cyclohexanone (1-1.2 equivalents) dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10-15 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the 4-methoxyphenylacetonitrile spot has disappeared.

-

Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a crystalline solid.

Mandatory Visualization

References

Identification and reduction of side products in the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the production of Venlafaxine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and reduction of side products.

Issue 1: Low Yield of the Desired Product

-

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

-

Answer: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, or the formation of side products are common culprits.

-

Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

-

Suboptimal Conditions: The reaction is sensitive to temperature and the concentration of the base. Maintaining the reaction temperature between 0-15°C is crucial.[2] Higher temperatures can promote side reactions. The amount of base, such as sodium hydroxide, should be carefully controlled, typically in the range of 0.25 to 1 mole equivalent.[2]

-

Side Product Formation: Several side reactions can consume starting materials and reduce the yield of the desired product. These include the self-condensation of cyclohexanone and the hydrolysis of the starting nitrile.

-

Issue 2: Presence of Impurities in the Final Product

-

Question: My final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are these impurities and how can I minimize them?

-

Answer: The primary impurities are often unreacted starting materials and side products from competing reactions.

-

Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted 4-methoxyphenylacetonitrile and cyclohexanone.

-

Solution: Increase the reaction time and monitor by TLC. Ensure efficient stirring to maximize the contact between reactants, especially if a phase transfer catalyst is used.[3]

-

-

Cyclohexanone Self-Condensation Products: Under basic conditions, cyclohexanone can undergo self-aldol condensation to form dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, and potentially trimers.[4][5][6]

-

Solution: Maintain a low reaction temperature (0-15°C) to disfavor the kinetics of self-condensation.[2] Add cyclohexanone slowly to the reaction mixture containing 4-methoxyphenylacetonitrile and the base to ensure it reacts preferentially with the nitrile anion.

-

-

Hydrolysis of Nitrile: The starting material, 4-methoxyphenylacetonitrile, can undergo hydrolysis under strong basic conditions to form 4-methoxyphenylacetamide and subsequently 4-methoxyphenylacetic acid.

-

Solution: Use the appropriate concentration of base and avoid prolonged reaction times at elevated temperatures.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in this synthesis?